2,5-Dichloro-N-(5-chloro-2,4-dinitrophenyl)benzene-1-sulfonamide
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Overview
Description
2,5-Dichloro-N-(5-chloro-2,4-dinitrophenyl)benzene-1-sulfonamide is a complex organic compound characterized by the presence of multiple chlorine and nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(5-chloro-2,4-dinitrophenyl)benzene-1-sulfonamide typically involves the nitration of 1,4-dichlorobenzene with mixed acid at temperatures ranging from 35 to 65°C, resulting in a high yield of 2,5-Dichloronitrobenzene . This intermediate can then undergo further reactions to introduce the sulfonamide group, forming the final compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and sulfonation reactions under controlled conditions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(5-chloro-2,4-dinitrophenyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups such as nitro and chloro enhances the reactivity of the compound towards nucleophiles.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen gas with a catalyst for reduction, and oxidizing agents such as potassium permanganate for oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,5-Dichloro-N-(5-chloro-2,4-dinitrophenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and biological pathways.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-(5-chloro-2,4-dinitrophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . This interaction can disrupt various biological pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloronitrobenzene: Shares similar structural features but lacks the sulfonamide group.
2,5-Dichloro-4-nitroaniline: Another related compound with similar reactivity but different applications.
Properties
CAS No. |
61073-06-1 |
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Molecular Formula |
C12H6Cl3N3O6S |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
2,5-dichloro-N-(5-chloro-2,4-dinitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H6Cl3N3O6S/c13-6-1-2-7(14)12(3-6)25(23,24)16-9-4-8(15)10(17(19)20)5-11(9)18(21)22/h1-5,16H |
InChI Key |
HVWPPOFAFCFJIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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